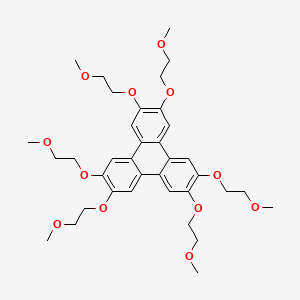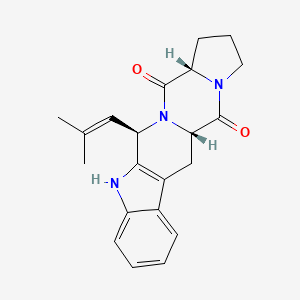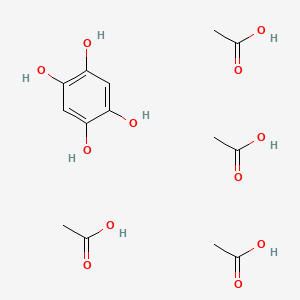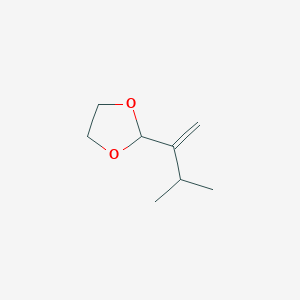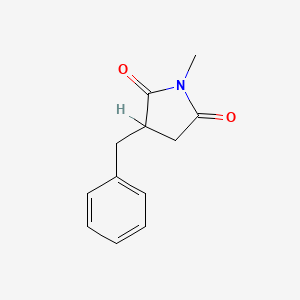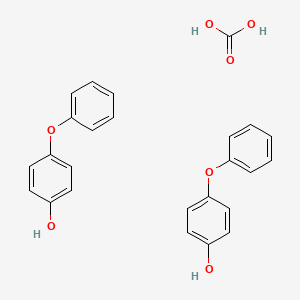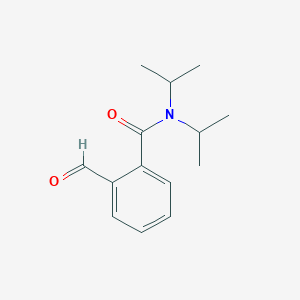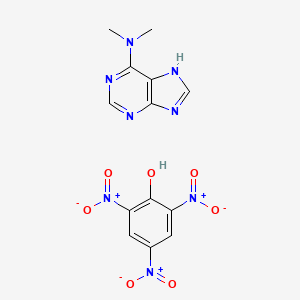
N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol: is a compound that combines two distinct chemical entities: N,N-dimethyl-7H-purin-6-amine and 2,4,6-trinitrophenol . N,N-dimethyl-7H-purin-6-amine is a derivative of purine, a nitrogen-containing heterocyclic compound, while 2,4,6-trinitrophenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-7H-purin-6-amine typically involves the methylation of purine derivatives. One common method is the reaction of purine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the methylation process .
2,4,6-trinitrophenol: is synthesized through the nitration of phenol. This process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of picric acid .
Industrial Production Methods
Industrial production of N,N-dimethyl-7H-purin-6-amine involves large-scale methylation processes using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial production of 2,4,6-trinitrophenol involves continuous nitration processes with stringent safety measures due to the explosive nature of picric acid .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-7H-purin-6-amine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
2,4,6-trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes:
Reduction: Reduction of nitro groups to amino groups.
Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of .
Reduction: Amino derivatives of .
Substitution: Substituted purine and picric acid derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-7H-purin-6-amine: has applications in:
Chemistry: Used as a building block for the synthesis of various purine derivatives.
Biology: Studied for its potential role in biological processes and as a ligand for receptors.
Medicine: Investigated for its potential therapeutic properties.
2,4,6-trinitrophenol: is used in:
Chemistry: As a reagent in chemical synthesis.
Biology: Studied for its effects on biological systems.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on the context .
2,4,6-trinitrophenol: exerts its effects through the interaction with cellular components, leading to oxidative stress and disruption of cellular functions. Its nitro groups play a crucial role in its reactivity and biological effects .
Comparación Con Compuestos Similares
N,N-dimethyl-7H-purin-6-amine: is similar to other purine derivatives, such as adenine and guanine, but its dimethylation provides unique properties, such as increased lipophilicity and altered binding affinity to receptors .
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds, such as trinitrotoluene (TNT) and dinitrophenol, but its specific structure gives it distinct reactivity and applications .
List of Similar Compounds
- Adenine
- Guanine
- Trinitrotoluene (TNT)
- Dinitrophenol
Propiedades
Número CAS |
105474-91-7 |
|---|---|
Fórmula molecular |
C13H12N8O7 |
Peso molecular |
392.28 g/mol |
Nombre IUPAC |
N,N-dimethyl-7H-purin-6-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N5.C6H3N3O7/c1-12(2)7-5-6(9-3-8-5)10-4-11-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4H,1-2H3,(H,8,9,10,11);1-2,10H |
Clave InChI |
WHEZWGPHSFHNQG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1NC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[bis(diphenylphosphanyl)methyl]mercury](/img/structure/B14332849.png)
